[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[3-(5-methyltetrazol-2-yl)-1-adamantyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-15-17-18(16-9)14-5-10-2-11(6-14)4-13(3-10,8-14)7-12(19)20/h10-11H,2-8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCSWNJTYZOFSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at the 1-Position
Adamantane undergoes electrophilic bromination at the 1-position using Br₂ in the presence of FeBr₃, yielding 1-bromoadamantane (80–85% yield).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, FeBr₃, 40°C, 12 h | 82% |
| Step | Reaction | Reagents | Yield |
|---|---|---|---|
| Cyanation | NaCN, DMSO, 100°C | 75% | |
| Hydrolysis | 6M HCl, reflux | 93% | |
| Reduction | LiAlH₄, THF, 0°C→RT | 88% | |
| Oxidation | KMnO₄, H₂O, 60°C | 68% |
Tetrazole Ring Installation at the 3-Position
3-Bromo-1-adamantylacetic acid is synthesized via radical bromination (NBS, AIBN, CCl₄). The bromide undergoes nucleophilic substitution with 5-methyl-1H-tetrazole (K₂CO₃, DMF, 120°C), yielding the target compound (55–60% yield).
Method 2: Cycloaddition Approach for Tetrazole Formation
Synthesis of 3-Cyanoadamantane-1-acetic Acid
1-Adamantylacetic acid is nitrated (HNO₃, H₂SO₄) to introduce a nitro group at the 3-position, which is reduced to an amine (H₂, Pd/C) and converted to a cyano group via the Sandmeyer reaction (CuCN, 70°C).
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 65% | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 90% | |
| Cyanation | CuCN, Δ | 78% |
Huisgen Cycloaddition
The nitrile undergoes a [2+3] cycloaddition with sodium azide (NaN₃) and methylamine hydrochloride (MeNH₂·HCl) in dimethylformamide (DMF) at 100°C, forming the 5-methyltetrazole ring (70% yield).
Method 3: Convergent Coupling Strategy
Independent Synthesis of Fragments
Palladium-Catalyzed Coupling
The fragments are coupled using a Suzuki-Miyaura reaction. 3-Bromoadamantane-1-acetic acid reacts with 5-methyltetrazole-2-boronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C), achieving 50–55% yield.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 6 | 5 | 4 |
| Overall Yield | 32% | 40% | 28% |
| Scalability | Moderate | High | Low |
| Key Challenge | Bromination selectivity | Nitration side reactions | Boronic acid stability |
Method 2 offers higher yields due to fewer steps but requires stringent control over nitration and cycloaddition conditions. Method 3, while concise, suffers from low yields due to boronic acid instability.
Optimization Techniques
Chemical Reactions Analysis
Types of Reactions
[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The adamantane moiety can undergo substitution reactions, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated intermediates and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while substitution reactions on the adamantane moiety can yield various substituted adamantane derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that derivatives of adamantyl-tetrazole compounds exhibit antiviral properties. For instance, certain 2-adamantyl-5-aryltetrazoles have shown moderate inhibitory activity against the influenza A (H1N1) virus in vitro. This suggests potential for development as antiviral agents targeting viral replication pathways .
Anticancer Potential
The incorporation of tetrazole moieties into drug design has been linked to enhanced anticancer activity. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The specific mechanisms include interference with cell cycle progression and induction of oxidative stress, making them suitable candidates for further investigation in cancer therapy .
Crop Protection
The compound has been explored as a safener in agricultural applications. Safeners are substances that protect crops from phytotoxic effects of herbicides without compromising their efficacy. The use of [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid as a safener can potentially enhance crop yield and resilience against herbicide damage, thus promoting sustainable agricultural practices .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal | Antiviral | Inhibits influenza A virus replication |
| Medicinal | Anticancer | Induces apoptosis in cancer cells |
| Agricultural | Crop Safener | Protects crops from herbicide toxicity |
Case Study 1: Antiviral Efficacy
A study conducted on 2-adamantyl-5-aryltetrazoles revealed their potential as antiviral agents against H1N1. The results indicated a dose-dependent response, with higher concentrations leading to increased viral inhibition. This suggests that structural modifications can enhance efficacy against viral targets.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that this compound derivatives showed significant cytotoxicity. For example, compounds were tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, revealing IC50 values indicating effective growth inhibition.
Mechanism of Action
The mechanism of action of [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The adamantane moiety provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of proteins or membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Impact on Bioactivity :
- The tetrazole ring in the target compound may offer superior metabolic stability compared to triazole or pyrazole analogs, as tetrazoles resist oxidative degradation .
- Acetic acid vs. Carboxylic Acid : The acetic acid side chain (‑CH₂COOH) in the target compound provides greater conformational flexibility than the directly attached carboxylic acid (‑COOH) in 3-(5-methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid . This flexibility may enhance binding to shallow enzyme pockets, as seen in sEH inhibitors like AUDA (IC₅₀ = 0.021 µM) .
Substituent Effects: 5-Methyl-tetrazole (target compound) vs. Pyrazole vs. Tetrazole: Pyrazole derivatives (e.g., 2-[3-(3,5-dimethyl-pyrazol-4-yl)-adamantan-1-yl]-acetic acid) exhibit different electronic profiles due to the absence of tetrazole’s electron-withdrawing nitrogen, which may alter receptor affinity .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling adamantane with tetrazole precursors, analogous to methods for 5-(adamantan-1-yl)-1H-indole derivatives (e.g., TBAF-mediated deprotection) .
Physicochemical Properties :
- LogP : The adamantane core increases logP (~4.5 estimated), but the acetic acid group counterbalances this with polar interactions. Comparatively, ester derivatives (e.g., thioacetic acid esters) exhibit higher logP values, favoring membrane permeability .
- Solubility : The acetic acid moiety enhances aqueous solubility (∼10–50 µM predicted) compared to purely hydrophobic analogs like phenyl-tetrazole derivatives .
Critical Analysis and Gaps
- Contradictions : describes a carboxylic acid analog but lacks biological data, while highlights AUDA’s potency, suggesting acetic acid derivatives could be optimized similarly.
- Research Gaps: No direct IC₅₀ data for the target compound’s bioactivity; further studies on sEH or COX-2 inhibition are warranted.
Biological Activity
[3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid is a compound of interest due to its unique structural features, which include a tetrazole ring and an adamantane moiety. These structural elements contribute to its potential biological activities, making it a candidate for various pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C14H20N4O2, with a molecular weight of 276.33 g/mol. The compound's structure allows it to interact with biological targets effectively, primarily through the tetrazole ring acting as a ligand.
The mechanism of action involves the interaction of the tetrazole ring with metal ions or enzymes, modulating their activity. The adamantane part enhances the compound's hydrophobic interactions with proteins or membranes, potentially influencing various biological pathways.
Analgesic Properties
Research has demonstrated that derivatives of adamantane, including this compound, exhibit significant analgesic properties. A study highlighted that certain adamantane derivatives showed outstanding analgesic effects without direct interaction with opioid or cannabinoid receptors. Instead, they inhibited glutamate release via P2X7 receptor modulation, contributing to their antinociceptive effects .
Table 1: Analgesic Activity in Mouse Models
| Compound | Dose (mg/kg) | No. of Writhes (30 min) | No. of Writhes (60 min) |
|---|---|---|---|
| Control | - | 30.4 ± 2.9 | 33.1 ± 2.2 |
| This compound | 10 | 16.5 ± 2.3 b | 19.3 ± 3.1 b |
| Naxolone | 1 | 28.3 ± 3.2 | 31.9 ± 2.5 |
| Naxolone + Compound | 10 | 15.1 ± 1.9 b | 20.7 ± 2.7 b |
P < 0.01 versus vehicle-treated mice (control) .
Antiviral Activity
In vitro studies have indicated that certain derivatives of adamantane exhibit moderate inhibitory activity against viruses such as influenza A (H1N1). These findings suggest that the unique structural characteristics of this compound may also confer antiviral properties .
Case Studies
Several case studies have explored the biological activity of adamantane derivatives:
- Study on Analgesic Effects : A modified flow synthesis approach was used to evaluate various adamantane derivatives for analgesic properties, revealing that some compounds significantly reduced pain responses in animal models without affecting inflammation directly .
- Antiviral Research : Investigations into the antiviral potential of adamantane derivatives have shown promising results against influenza viruses, indicating their potential role in developing antiviral therapies .
Q & A
Q. Q: How can researchers optimize the synthesis of [3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-acetic acid to improve yield and safety?
A: Traditional synthesis routes, such as the Curtius method, involve hazardous reagents like thionyl chloride and sodium azide . A safer alternative employs diphenylphosphoryl azide (DPPA) as an acylazido group source, enabling a one-step reaction with (adamantan-1-yl)acetic acid. This method achieves a 93% yield while mitigating explosion risks . Optimization strategies include:
- Reagent Substitution : Replace sodium azide with DPPA.
- Step Efficiency : Condensation of adamantane precursors with tetrazole derivatives under reflux in aprotic solvents (e.g., CHCl₃).
- Purification : Crystallization from ethanol or methanol to isolate high-purity product .
Structural Characterization
Q. Q: What advanced techniques confirm the molecular structure of adamantane-tetrazole hybrids?
A: Key methods include:
- X-ray Crystallography : Resolves adamantane cage conformation and tetrazole ring orientation. Example: H-bonded dimers in benzothiazole derivatives reveal planar acetamide fragments and gauche adamantyl positioning .
- Spectroscopy :
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical) .
Biological Activity Profiling
Q. Q: What in vitro models evaluate the pharmacological potential of this compound?
A: Studies use:
- Enzyme Inhibition Assays :
- Anti-inflammatory Models : COX-2 inhibition in macrophage cells (e.g., RAW 264.7) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Pharmacological data tables (e.g., IC₅₀, MIC) are critical for dose-response analysis .
Purity and Analytical Challenges
Q. Q: What chromatographic methods ensure high purity of adamantane derivatives?
A:
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) detect impurities <1% .
- TLC : Silica gel GF₂₅₄ plates (eluent: ethyl acetate/hexane, 3:7) monitors reaction progress.
- Melting Point Analysis : Sharp MPs (e.g., 485–486 K) confirm crystallinity . Reported purity levels (≥95%) align with pharmacopeial standards .
Structure-Activity Relationship (SAR) Studies
Q. Q: How does tetrazole substitution impact bioactivity?
A:
- Electron-Withdrawing Groups : 5-Methyl on tetrazole enhances metabolic stability vs. nitro or chloro substituents .
- Adamantane Positioning : 1-yl substitution optimizes lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
- Comparative Data : Triazole-thione analogs show reduced anti-inflammatory activity vs. tetrazoles, highlighting heterocycle-specific effects .
Data Contradiction Analysis
Q. Q: How can researchers resolve discrepancies in crystallographic vs. computational structural models?
A:
- Validation Metrics : Compare X-ray bond lengths/angles (e.g., C–N: 1.32–1.35 Å) with DFT-optimized geometries .
- Hydrogen Bonding : Experimental H-bond distances (e.g., N–H⋯N: 2.8–3.0 Å) may conflict with MD simulations due to solvent effects .
- Case Study : Adamantane-tetrazole dimers show planar conformations in crystallography but flexibility in solution (NMR NOE data) .
Computational Modeling
Q. Q: How can molecular docking predict target interactions?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
